2-Bromo-4-methyl-5-nitroanisole
Overview
Description
2-Bromo-4-methyl-5-nitroanisole is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of anisole, featuring a bromine atom, a methyl group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methyl-5-nitroanisole typically involves a multi-step process starting from anisole. The general steps include:
Bromination: Anisole is brominated using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the desired position on the benzene ring.
Nitration: The brominated anisole undergoes nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group.
Methylation: The final step involves methylation of the hydroxyl group using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methyl-5-nitroanisole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2) or iron (Fe) in the presence of hydrochloric acid (HCl).
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., SnCl2, Fe), acids (e.g., HCl), and solvents (e.g., ethanol).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products
Substitution: Products depend on the nucleophile used, such as 2-amino-4-methyl-5-nitroanisole.
Reduction: 2-Bromo-4-methyl-5-aminoanisole.
Oxidation: 2-Bromo-4-methyl-5-nitrobenzoic acid.
Scientific Research Applications
2-Bromo-4-methyl-5-nitroanisole has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is employed in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methyl-5-nitroanisole depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The bromine and nitro groups can interact with active sites, altering the enzyme’s activity or receptor’s binding affinity. The exact molecular targets and pathways involved vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-nitroanisole: Lacks the methyl group, making it less hydrophobic.
4-Bromo-2-nitroanisole: Different substitution pattern, affecting its reactivity and applications.
2-Bromo-5-nitroanisole: Similar structure but different position of the nitro group, influencing its chemical properties.
Uniqueness
2-Bromo-4-methyl-5-nitroanisole is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of the methyl group enhances its hydrophobicity, while the bromine and nitro groups provide sites for further chemical modifications, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
1-bromo-2-methoxy-5-methyl-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-5-3-6(9)8(13-2)4-7(5)10(11)12/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBCPWGVPOVHAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00301084 | |
Record name | 1-bromo-2-methoxy-5-methyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00301084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41447-19-2 | |
Record name | 41447-19-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140929 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-bromo-2-methoxy-5-methyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00301084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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